
2-(3-Chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and a pyrimidine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 3-chlorobenzaldehyde with guanidine to form the pyrimidine ring. This intermediate is then reacted with 1-methylpiperidine and methoxy groups under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(3-Chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes or signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)benzene
- 2-(3-Chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)thiazole
- 2-(3-Chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)imidazole
Uniqueness
Compared to similar compounds, 2-(3-Chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine is unique due to its specific combination of functional groups and its pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C17H20ClN3O |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine |
InChI |
InChI=1S/C17H20ClN3O/c1-21-7-5-13(6-8-21)12-22-16-10-19-17(20-11-16)14-3-2-4-15(18)9-14/h2-4,9-11,13H,5-8,12H2,1H3 |
InChIキー |
FEDJJWVZGKJZKK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
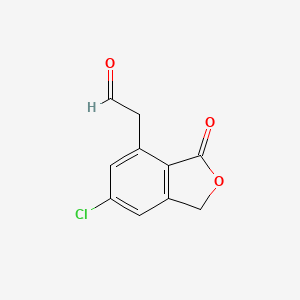
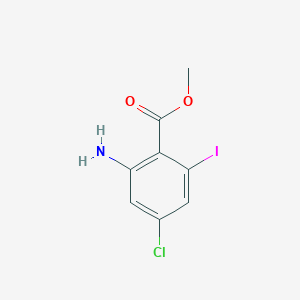
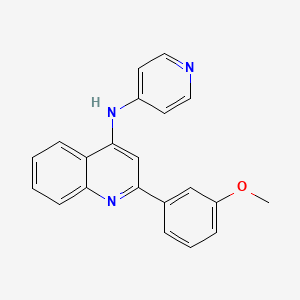
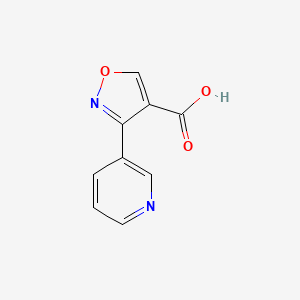
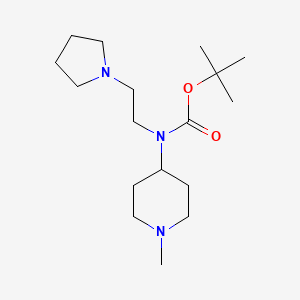
![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)
![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)



![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)


